molecular formula C21H28N4O2 B12180395 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12180395
M. Wt: 368.5 g/mol
InChI Key: VNXHIHNATVLSLK-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a tetrahydro-pyrimido-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable diketone, such as 2,4-pentanedione, under acidic conditions to yield the desired pyrimido[1,2-a][1,3,5]triazin-6-one scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexyl and methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H28N4O2/c1-15-16(2)22-21-24(18-9-11-19(27-3)12-10-18)13-23(14-25(21)20(15)26)17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3

InChI Key

VNXHIHNATVLSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C3CCCCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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